![molecular formula C25H35NO8 B2588962 2-{bis[(tert-butoxy)carbonyl]amino}-5-methoxy-1H-inden-3-yl tert-butyl carbonate CAS No. 2251053-16-2](/img/structure/B2588962.png)
2-{bis[(tert-butoxy)carbonyl]amino}-5-methoxy-1H-inden-3-yl tert-butyl carbonate
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Overview
Description
The compound “2-{bis[(tert-butoxy)carbonyl]amino}-5-methoxy-1H-inden-3-yl tert-butyl carbonate” is a chemical compound with the CAS Number: 2251053-16-2 . It has a molecular weight of 477.55 and its IUPAC name is tert-butyl (tert-butoxycarbonyl) (3- ( (tert-butoxycarbonyl)oxy)-5-methoxy-1H-inden-2-yl)carbamate .
Synthesis Analysis
The synthesis of this compound likely involves the use of the tert-butyloxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C25H35NO8/c1-23(2,3)32-20(27)26(21(28)33-24(4,5)6)18-13-15-11-12-16(30-10)14-17(15)19(18)31-22(29)34-25(7,8)9/h11-12,14H,13H2,1-10H3 .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
- By attaching therapeutic agents to this scaffold, scientists can design drug formulations that release the active substance at the desired site, enhancing efficacy and minimizing side effects .
- Researchers have used this methodology in the synthesis of complex molecules, such as natural products and pharmaceutical intermediates .
- This compound’s unique structure allows for selective functionalization, making it valuable in synthetic chemistry .
- Researchers have utilized this compound to probe biosynthetic pathways and understand enzymatic transformations in living organisms .
- By adjusting the polymer backbone and incorporating this compound, scientists can tailor degradation rates and material properties .
Drug Delivery Systems
Hydromethylation Reactions
Palladium-Catalyzed Transformations
Biosynthetic Studies
Biodegradable Polymers
Organic Synthesis
Safety and Hazards
properties
IUPAC Name |
[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-methoxy-3H-inden-1-yl] tert-butyl carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO8/c1-23(2,3)32-20(27)26(21(28)33-24(4,5)6)18-13-15-11-12-16(30-10)14-17(15)19(18)31-22(29)34-25(7,8)9/h11-12,14H,13H2,1-10H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URKLBBNCRHOOQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C2=C(C1)C=CC(=C2)OC)OC(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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